4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 69842-14-4
VCID: VC2169616
InChI: InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15)
SMILES: CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 69842-14-4

Cat. No.: VC2169616

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid - 69842-14-4

Specification

CAS No. 69842-14-4
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15)
Standard InChI Key MFGSQXUNSUJWPZ-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C
Canonical SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C

Introduction

Chemical Properties and Structure

Basic Chemical Information

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is characterized by specific chemical properties that define its behavior and applications. The compound is identified by its CAS registry number 69842-14-4, which serves as a unique identifier in chemical databases . The molecular formula C11H14O4 indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms in its structure . With a molecular weight of 210.23 g/mol, this compound falls within the medium-sized organic molecule category.

The structural composition of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid includes several key features that define its chemical identity. The bicyclo[2.2.1]heptane framework forms the core structure, featuring a bridged system that creates a rigid three-dimensional arrangement. The compound contains three methyl substituents positioned at carbon atoms 4, 7, and 7, with the latter two methyl groups attached to the same carbon atom, creating a gem-dimethyl configuration. Additionally, carbonyl (ketone) groups are present at positions 2 and 3, while a carboxylic acid functionality is attached to carbon atom 1 .

Nomenclature and Identification

The compound is recognized by several names and identifiers in chemical literature and databases. The table below provides a comprehensive overview of these identifiers:

Identifier TypeValue
IUPAC Name4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
CAS Registry Number69842-14-4
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Stereochemical Variant(1R,4S)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Alternative IdentifiersIFLAB-BB F1052-0004, AKOS BBS-00000125
Alternative NameBicyclo[2.2.1]heptane-1-carboxylic acid, 4,7,7-trimethyl-2,3-dioxo-

Applications and Research Findings

Materials Science Applications

The patent mentions functional norbornanyl ester derivatives and their polymers, indicating that compounds with similar structural features to 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid have been investigated for applications in materials science . These applications might include specialized coatings, adhesives, or functional materials with specific properties tailored for particular applications.

Comparison with Related Compounds

Structural Analogues

4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid belongs to a broader family of bicyclic compounds with varying substitution patterns and functional groups. Several related compounds have been identified in chemical databases and literature, including:

  • 3-Methylcyclohexane-1,2-dione

  • 3,5-Dimethyl-1,2-cyclopentanedione

  • 3-Oxo-1-cyclohexanecarboxylic acid

  • 1,2-Cyclohexanedione

  • 5-Methyl-2,3-hexanedione

  • 3,4-Dimethyl-2-hydroxy-2-cyclopenten-1-one

  • 3-Oxocyclopentanecarboxylic acid

These related compounds share certain structural elements with 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid, such as cyclic frameworks, carbonyl functionalities, or carboxylic acid groups, but differ in the specific arrangement and combination of these features.

Comparative Analysis

The following table provides a comparative analysis of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid and selected related compounds:

CompoundStructural FeaturesSimilaritiesDifferences
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acidBicyclic framework, three methyl groups, two ketone groups, one carboxylic acid groupReference compoundReference compound
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acidBicyclic framework, two methyl groups, two ketone groups, one carboxylic acid groupBicyclic framework, dioxo functionality, carboxylic acid groupLacks the methyl group at position 4
3-Methylcyclohexane-1,2-dioneMonocyclic framework, one methyl group, two ketone groupsDioxo functionalityMonocyclic instead of bicyclic, lacks carboxylic acid group
3-Oxo-1-cyclohexanecarboxylic acidMonocyclic framework, one ketone group, one carboxylic acid groupCarboxylic acid group, carbonyl functionalityMonocyclic instead of bicyclic, only one ketone group

This comparative analysis highlights the unique structural features of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid relative to related compounds. The specific combination of a bicyclic framework, three methyl substituents, two ketone groups, and a carboxylic acid functionality distinguishes this compound from its structural analogues and likely contributes to its distinctive chemical and potentially biological properties .

Future Research Directions

Synthetic Methodology Development

Future research on 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid could focus on developing efficient and scalable synthetic routes. This would involve exploring novel catalytic systems for the Diels-Alder reaction to establish the bicyclic framework, as well as investigating selective oxidation methods to introduce the dioxo functionality at specific positions. Advances in synthetic methodology could facilitate access to this compound and related derivatives for further investigation of their properties and applications .

Stereoselective synthesis represents another promising research direction, particularly for accessing stereochemically pure forms of the compound. Given the presence of stereogenic centers in the bicyclic framework, developing methods for controlling the stereochemical outcome of key transformations would enable the preparation of stereochemically defined variants for structure-activity relationship studies in medicinal chemistry applications.

Structure-Property Relationship Studies

Investigating the relationship between the structural features of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid and its physical, chemical, and potentially biological properties represents an important avenue for future research. Such studies could involve synthesizing a series of structural analogues with systematic variations in the substitution pattern, followed by comparative analysis of their properties to identify structure-property correlations.

These investigations could provide valuable insights into how specific structural elements, such as the position and number of methyl substituents or the arrangement of functional groups, influence properties such as solubility, reactivity, and biological activity. This knowledge would be instrumental in designing derivatives with optimized properties for specific applications.

Medicinal Chemistry and Materials Science Applications

The unique structural features of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid suggest potential applications in medicinal chemistry and materials science that warrant further exploration. In medicinal chemistry, future research could investigate the biological activity of this compound and its derivatives against various therapeutic targets, potentially leading to the discovery of novel drug candidates with unique modes of action.

In materials science, exploring the incorporation of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid or its derivatives into polymeric structures represents an interesting research direction. The rigid bicyclic framework could impart specific mechanical or thermal properties to the resulting materials, while the functional groups could provide sites for cross-linking or further modifications to tailor the material's characteristics for specific applications .

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